molecular formula C10H16N2O2S B1625627 4-(Dimethoxymethyl)-2-(propylthio)pyrimidine CAS No. 193747-11-4

4-(Dimethoxymethyl)-2-(propylthio)pyrimidine

Cat. No. B1625627
CAS RN: 193747-11-4
M. Wt: 228.31 g/mol
InChI Key: OLOXWDOAMVPHAD-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have several biological functions as they are fundamental components of nucleic acids (DNA and RNA).


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia . The subsequent oxidation (or dehydrogenation) gives pyridine-3,5-dicarboxylates .


Molecular Structure Analysis

The molecular structure of pyrimidines is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The vibrational spectrum of a pyrimidine cation in the ground electronic state can be obtained using vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy .


Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. For example, 4-methoxy-5-nitropyrimidine reacts with ethanolic hydrazine hydrate to give 4-hydrazino-5-nitropyrimidine, which is converted by an excess of hydrazine hydrate into 3-amino-4-nitropyrazole .

Mechanism of Action

While specific mechanisms of action can vary, some pyrimidine derivatives have been found to inhibit dihydroorotate dehydrogenase (DHODH), the enzyme that catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway .

Safety and Hazards

The safety and hazards associated with pyrimidines can vary widely depending on the specific compound and its intended use. For example, some pyrimidines are used as herbicides and have been found to pose ecological risks .

Future Directions

The future directions of pyrimidine research are vast and varied. For example, new pyrimidine derivatives are being synthesized and evaluated for their potential as antiviral and anticancer agents . Additionally, there is ongoing research into the development of new antibacterial agents with new mechanisms of action .

properties

IUPAC Name

4-(dimethoxymethyl)-2-propylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-4-7-15-10-11-6-5-8(12-10)9(13-2)14-3/h5-6,9H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOXWDOAMVPHAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC=CC(=N1)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514220
Record name 4-(Dimethoxymethyl)-2-(propylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethoxymethyl)-2-(propylthio)pyrimidine

CAS RN

193747-11-4
Record name 4-(Dimethoxymethyl)-2-(propylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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